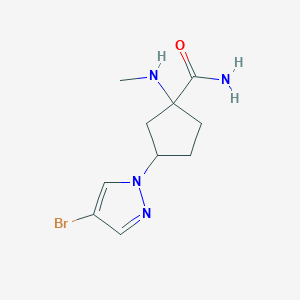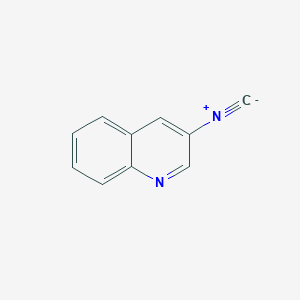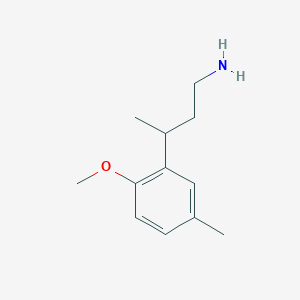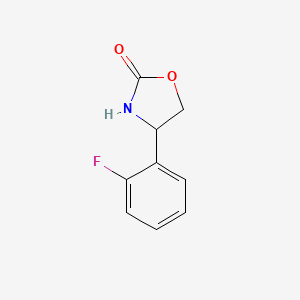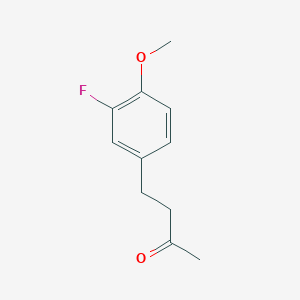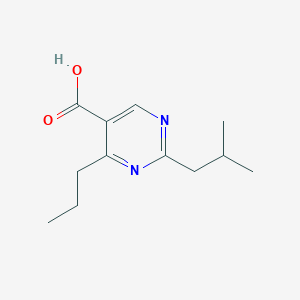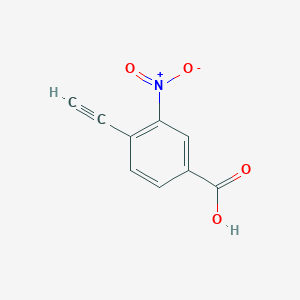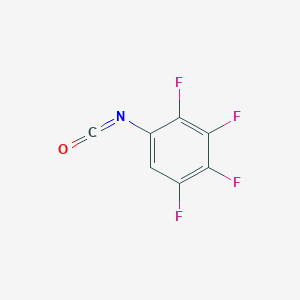
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound that features a cyclohexane ring attached to a 1-methyl-1H-1,2,4-triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Alkylation: The triazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment to Cyclohexane: The final step involves the nucleophilic substitution reaction where the methylated triazole is reacted with cyclohexylamine under reflux conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or functional groups present.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of the triazole ring.
Reduction: Reduced forms of the compound, potentially with hydrogenated rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism by which 1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Chemical Reactivity: The triazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
相似化合物的比较
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can be compared with other similar compounds such as:
1-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(1-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine: The position of the triazole ring attachment differs, potentially altering its chemical properties and interactions.
1-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclohexan-1-amine: The triazole ring has a different nitrogen arrangement, which can influence its reactivity and biological effects.
The uniqueness of this compound lies in its specific structure, which combines the stability of the cyclohexane ring with the versatile reactivity of the triazole moiety, making it a valuable compound for various applications.
属性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
1-(2-methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H16N4/c1-13-8(11-7-12-13)9(10)5-3-2-4-6-9/h7H,2-6,10H2,1H3 |
InChI 键 |
BEQCWOVWLZZPBU-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC=N1)C2(CCCCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



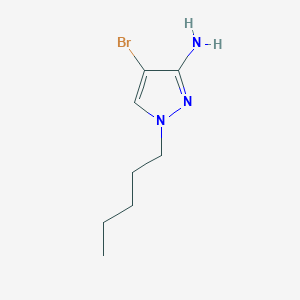
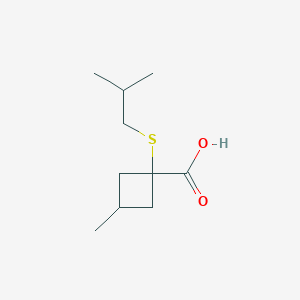
![rac-(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13540127.png)
